
8-Bromooct-3-EN-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromooct-3-EN-2-one is an organic compound characterized by the presence of a bromine atom attached to an octene chain with a ketone functional group. This compound is part of the α,β-unsaturated carbonyl compounds, which are known for their reactivity and versatility in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
8-Bromooct-3-EN-2-one can be synthesized through a one-step procedure involving the bromination of α,β-unsaturated carbonyl compounds. A common method uses N-bromosuccinimide (NBS) in the presence of potassium carbonate and dichloromethane as the solvent. The reaction is carried out at room temperature, providing high yields under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromooct-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thioethers, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Bromooct-3-EN-2-one has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 8-Bromooct-3-EN-2-one involves its interaction with nucleophiles due to the presence of the electrophilic carbonyl group and the bromine atom. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This reactivity makes it a valuable tool in biochemical studies and drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-1-octene: Similar structure but lacks the ketone group.
3-Bromo-2-octanone: Similar structure but with the bromine and ketone groups in different positions.
8-Bromo-2-octanone: Similar structure but with the bromine and ketone groups in different positions.
Uniqueness
8-Bromooct-3-EN-2-one is unique due to the combination of the bromine atom and the α,β-unsaturated carbonyl group, which imparts distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations and applications in various fields .
Eigenschaften
CAS-Nummer |
114140-77-1 |
|---|---|
Molekularformel |
C8H13BrO |
Molekulargewicht |
205.09 g/mol |
IUPAC-Name |
8-bromooct-3-en-2-one |
InChI |
InChI=1S/C8H13BrO/c1-8(10)6-4-2-3-5-7-9/h4,6H,2-3,5,7H2,1H3 |
InChI-Schlüssel |
KJPSIEBWLNCCKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=CCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
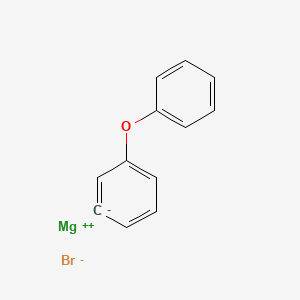
![Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol](/img/structure/B14310257.png)
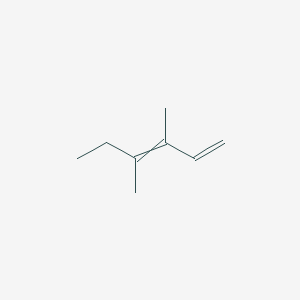




![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)
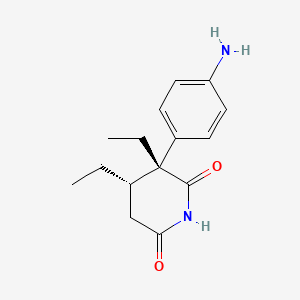
![6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B14310309.png)
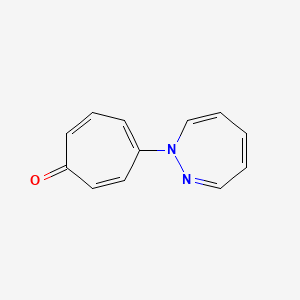
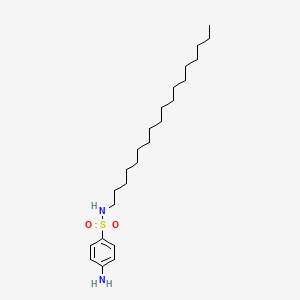
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)
